

Frutinone A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Frutinone A*

Cat. No.: *B137992*

[Get Quote](#)

CAS Number: 38210-27-4

Molecular Formula: $C_{16}H_8O_4$

Molecular Weight: 264.23 g/mol

Introduction

Frutinone A is a naturally occurring chromonocoumarin found in plants of the *Polygala* genus. [1] It has garnered significant interest within the scientific community due to its diverse biological activities, including potent enzyme inhibition, antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide provides an in-depth overview of **Frutinone A**, focusing on its chemical properties, synthesis, biological activities with associated quantitative data, and relevant experimental protocols and signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

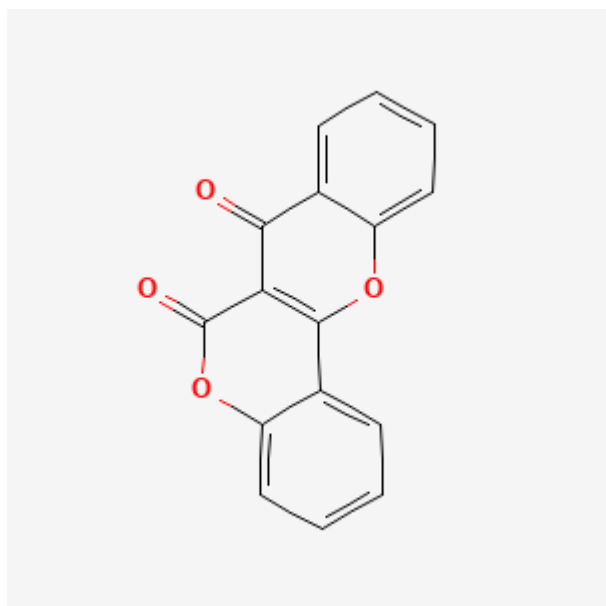
Chemical and Physical Properties

Frutinone A is a polycyclic aromatic compound with a rigid, planar structure. Its systematic IUPAC name is 6H,7H-[2]Benzopyrano[4,3-b][2]benzopyran-6,7-dione.[3]


Property	Value	Reference
CAS Number	38210-27-4	[4]
Molecular Formula	C ₁₆ H ₈ O ₄	
Molecular Weight	264.23 g/mol	
IUPAC Name	6H,7H-Benzopyrano[4,3-b]benzopyran-6,7-dione	
SMILES	O=C1OC2=CC=CC=C2C2=C1C(=O)OC1=CC=CC=C12	
Appearance	Solid	

Molecular Structure

2D Structure:



3D Structure:

 3D structure of Frutinone A

Synthesis of Frutinone A

Several synthetic routes to **Frutinone A** have been reported, with a focus on improving yield and efficiency while utilizing readily available starting materials.

Palladium-Catalyzed C-H Activation/Carbonylation

A three-step total synthesis with an overall yield of 44% has been developed. This method involves the construction of the chromone-annelated coumarin core through a palladium-catalyzed C-H carbonylation of 2-phenolchromones.

Base-Promoted Intramolecular Nucleophilic Substitution

Another efficient protocol accomplishes the total synthesis of **Frutinone A** in three steps starting from 2'-hydroxyacetophenone. The key final step is a base-promoted intramolecular nucleophilic substitution of 3-(2-chlorobenzoyl)-4-hydroxycoumarin, which provides **Frutinone A** in excellent yield.

Biological Activities and Quantitative Data

Frutinone A exhibits a range of biological activities, with its most potent effect observed as an inhibitor of the cytochrome P450 enzyme CYP1A2.

Biological Activity	Target/Assay	Quantitative Data	Reference
Enzyme Inhibition	Cytochrome P450 1A2 (CYP1A2)	IC ₅₀ = 0.56 µM	
K _i (mixed inhibition with 3-cyano-7-ethoxycoumarin) = 0.48 µM			
K _i (competitive inhibition with ethoxyresorufin) = 0.31 µM			
Antimicrobial Activity	Gram-positive bacteria (e.g., Staphylococcus aureus)	MIC ≈ 10-25 µg/mL	
Anti-inflammatory Activity	Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages	IC ₅₀ ≈ 15-20 µM	
Cytotoxic Activity	Cancer cell lines	IC ₅₀ ≈ 5-10 µM	

Experimental Protocols

The following are generalized protocols for key experiments related to the biological activities of **Frutinone A**. Researchers should optimize these protocols based on their specific experimental conditions and cell lines.

Synthesis of Frutinone A (Base-Promoted Intramolecular Nucleophilic Substitution)

- Starting Material: 3-(2-chlorobenzoyl)-4-hydroxycoumarin.

- **Reaction Conditions:** The substrate is subjected to a base-promoted intramolecular nucleophilic substitution reaction.
- **Optimization:** The reaction is optimized by screening different bases, solvents, temperatures, and reaction times to achieve the highest yield.
- **Purification:** The final product, **Frutinone A**, is purified using standard chromatographic techniques.

Antimicrobial Activity (Broth Microdilution Assay)

- **Inoculum Preparation:** Prepare a standardized inoculum of the target microorganism (e.g., *Staphylococcus aureus*) in a suitable broth medium.
- **Serial Dilution:** Perform serial dilutions of **Frutinone A** in a 96-well microtiter plate to obtain a range of concentrations.
- **Inoculation:** Inoculate each well with the prepared microbial suspension.
- **Incubation:** Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
- **MIC Determination:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of **Frutinone A** that visibly inhibits microbial growth.

Cytotoxicity Assay (MTT Assay)

- **Cell Seeding:** Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of **Frutinone A** and incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- **Solubilization:** Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).

- **Absorbance Measurement:** Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. The IC_{50} value is calculated as the concentration of **Frutinone A** that reduces cell viability by 50%.

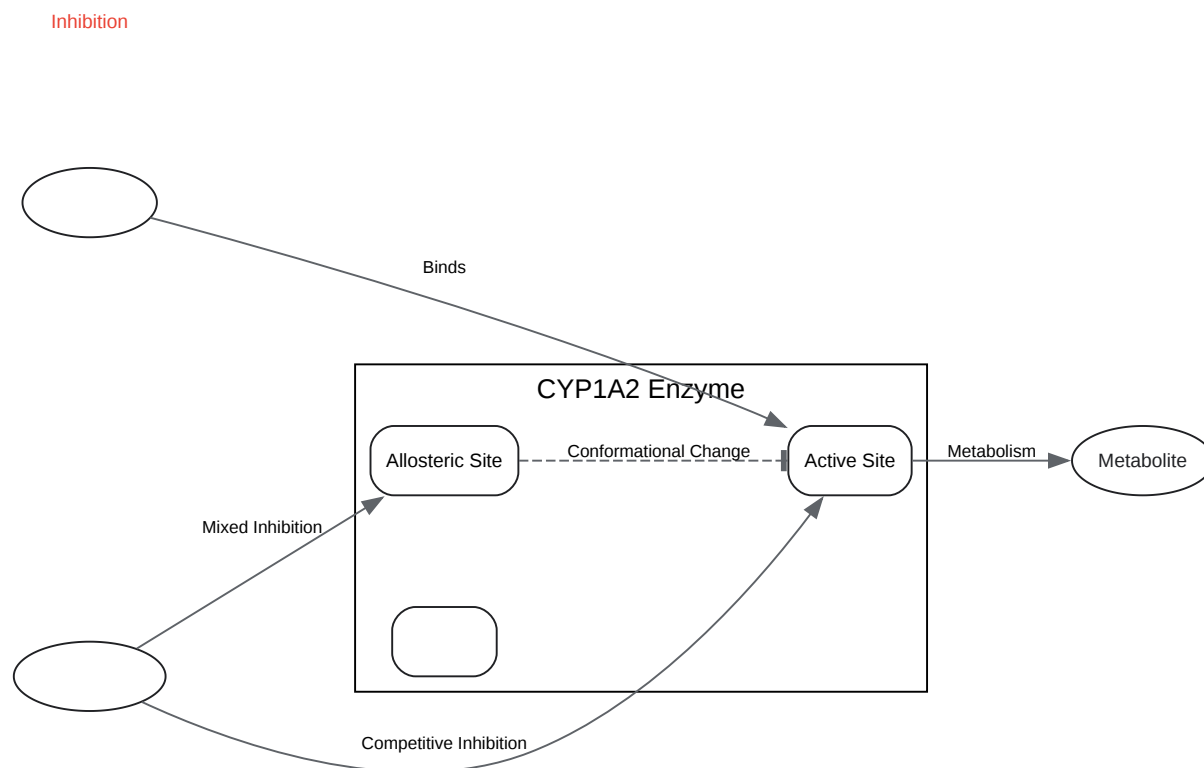
Anti-inflammatory Activity (Nitric Oxide Production Assay)

- **Cell Culture:** Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
- **Pre-treatment:** Pre-treat the cells with different concentrations of **Frutinone A** for 1-2 hours.
- **Stimulation:** Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.
- **Incubation:** Incubate the cells for 24 hours.
- **NO Measurement:** Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. The IC_{50} value is the concentration of **Frutinone A** that inhibits NO production by 50%.

Signaling Pathways and Mechanisms of Action

Inhibition of Cytochrome P450 1A2 (CYP1A2)

Frutinone A is a potent inhibitor of CYP1A2, a key enzyme involved in the metabolism of various xenobiotics, including many therapeutic drugs. The inhibition is reversible and exhibits a mixed-type or competitive mechanism depending on the substrate used. This suggests that **Frutinone A** can interact with both the active site and an allosteric site on the enzyme.



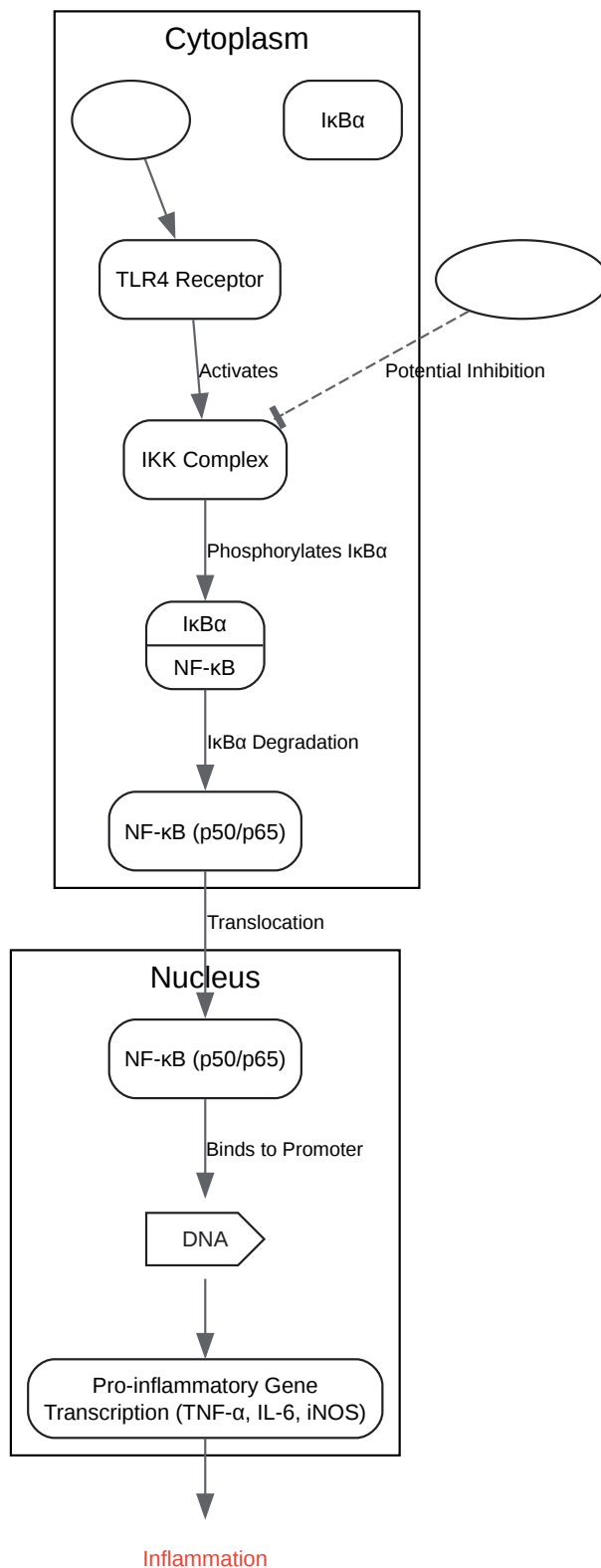
[Click to download full resolution via product page](#)

Caption: **Frutinone A** inhibits CYP1A2 via competitive and mixed mechanisms.

Potential Modulation of the NF- κ B Signaling Pathway

While direct studies on **Frutinone A**'s effect on the NF- κ B pathway are limited, many flavonoids are known to exert their anti-inflammatory effects by modulating this critical signaling cascade. The canonical NF- κ B pathway is a key regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein I κ B α . This allows the NF- κ B dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-

inflammatory genes, such as those for TNF- α , IL-6, and iNOS. Flavonoids can potentially inhibit this pathway at various points, for instance, by inhibiting IKK activation.



[Click to download full resolution via product page](#)

Caption: Potential mechanism of **Frutinone A**'s anti-inflammatory action via NF- κ B pathway inhibition.

Conclusion

Frutinone A is a promising natural product with a well-defined chemical structure and significant, quantifiable biological activities. Its potent inhibition of CYP1A2 warrants further investigation for potential drug-drug interactions. The antimicrobial, anti-inflammatory, and cytotoxic properties of **Frutinone A** make it a valuable lead compound for the development of new therapeutic agents. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further explore the pharmacological potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. [PDF] A New Protocol for Total Synthesis of Natural Product Frutinone A and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Frutinone A: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137992#frutinone-a-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com